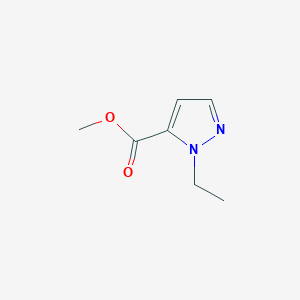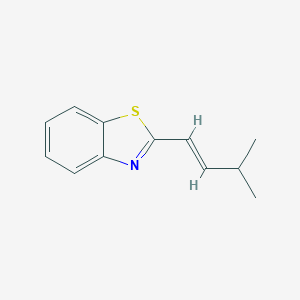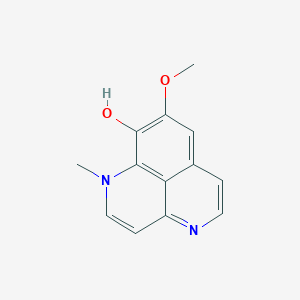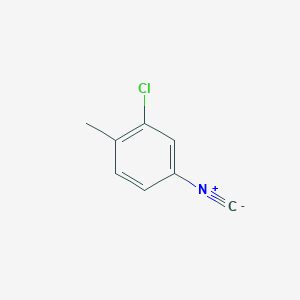
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including Methyl 1-Ethyl-1H-pyrazole-5-carboxylate, often involves condensation reactions. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related compound, was achieved through a one-pot condensation reaction involving ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine (Viveka et al., 2016). This methodology could be adapted for the synthesis of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate by altering the starting materials.
Molecular Structure Analysis
Structural analysis is crucial for understanding the physical and chemical properties of a compound. The single-crystal X-ray diffraction method is a powerful tool for determining the precise molecular structure. For example, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was analyzed using this technique, revealing detailed structural information (Minga, 2005). Similar analysis can provide insights into the molecular geometry of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate.
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, demonstrating their reactive nature. The reactivity of these compounds often depends on the substitution pattern on the pyrazole ring. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate underwent selective cyclocondensation with dicarbonyl compounds (Lebedˈ et al., 2012). Such reactivity patterns can be explored for Methyl 1-Ethyl-1H-pyrazole-5-carboxylate to develop synthetic methodologies for related compounds.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the crystallization and solubility properties of a compound can be determined through single-crystal X-ray diffraction studies and solubility tests in various solvents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the behavior of pyrazole derivatives in chemical reactions. These properties are often studied through spectroscopic methods (NMR, IR, UV-Vis) and reactivity tests. For instance, the synthesis and characterization of various pyrazole derivatives have been reported, highlighting the diverse chemical behavior of these compounds (Ghozlan et al., 2014).
Aplicaciones Científicas De Investigación
Structural and Spectral Investigations : A study investigated the structural, spectral, and theoretical aspects of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of Methyl 1-Ethyl-1H-pyrazole-5-carboxylate. This compound was characterized using techniques like NMR, FT-IR, thermo gravimetric analysis, and X-ray diffraction. Theoretical calculations were also done to compare experimental results (Viveka et al., 2016).
Synthesis and Characterization Studies : Another study described the synthesis, characterization, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Various spectroscopic and X-ray structural analysis methods were employed, and the study also included theoretical calculations of the molecular geometry and electronic properties (Viveka et al., 2016).
Corrosion Inhibition Properties : A study evaluated the corrosion inhibition properties of pyrazole derivatives, including 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, for steel in hydrochloric acid. These compounds were found to significantly reduce corrosion rates, demonstrating their potential as corrosion inhibitors (Herrag et al., 2007).
Metal Coordination Polymers : The use of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, in the synthesis of metal coordination polymers was explored. This research highlights the potential of these compounds in constructing coordination polymers with unique properties (Cheng et al., 2017).
Corrosion Inhibitors in Industrial Processes : Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, were studied as corrosion inhibitors for mild steel in industrial pickling processes. These studies included experimental and quantum chemical analyses to understand the inhibitor-metal interactions (Dohare et al., 2017).
Safety And Hazards
Direcciones Futuras
Pyrazole compounds, including “Methyl 1-Ethyl-1H-pyrazole-5-carboxylate”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . They are considered as a precursor structure for further design of pesticides . This suggests that future research may continue to explore their potential applications in various fields of science.
Propiedades
IUPAC Name |
methyl 2-ethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(4-5-8-9)7(10)11-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIKIIETKZOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555707 | |
| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Ethyl-1H-pyrazole-5-carboxylate | |
CAS RN |
119458-46-7 | |
| Record name | Methyl 1-ethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















